Scaffold Architecture: 1,4-Dihydropyridin-4-one vs. Pyridine Core Differentiation
The target compound carries a 1,4-dihydropyridin-4-one (1,4-DHP-4-one) scaffold, whereas its closest isomeric comparator 4-[2-(pyridin-4-yloxy)ethoxy]phenylboronic acid (CAS 2096340-20-2) bears a non-carbonyl pyridine ring. The 1,4-DHP-4-one core contributes a hydrogen-bond-acceptor carbonyl at position 4 (C=O) that is structurally absent in the pyridine analog. This single functional-group distinction reclassifies the target compound into the dihydropyridinone privileged-scaffold family, which is recognized for enhanced hydrogen-bonding versatility and π–π stacking capability in medicinal chemistry . No head-to-head biological comparison is available, but the scaffold difference is an established structure–activity relationship determinant across the dihydropyridinone literature [1].
| Evidence Dimension | Heterocyclic core architecture and hydrogen-bond-acceptor functionality |
|---|---|
| Target Compound Data | 1,4-Dihydropyridin-4-one core; carbonyl oxygen at position 4 acts as H-bond acceptor; scaffold classified as a privileged medicinal-chemistry framework |
| Comparator Or Baseline | 4-[2-(Pyridin-4-yloxy)ethoxy]phenylboronic acid (CAS 2096340-20-2): pyridine core; no carbonyl oxygen; not classified as a dihydropyridinone privileged scaffold |
| Quantified Difference | Presence vs. absence of a ring‑conjugated carbonyl; qualitative scaffold reclassification from 'pyridine' to 'dihydropyridinone privileged structure' |
| Conditions | Structural comparison based on IUPAC names and SMILES: target = O=C1C=CN(CCOC2=CC=C(B(O)O)C=C2)C=C1; comparator = pyridin-4-yloxy analog without C=O |
Why This Matters
For procurement decisions in medicinal-chemistry programs targeting hydrogen-bond-dependent receptors, the presence of the 1,4-DHP-4-one carbonyl directly influences molecular recognition and cannot be replicated by pyridine-based analogs.
- [1] El Bakali, J., et al. (2010). 4-Oxo-1,4-dihydropyridines as Selective CB₂ Cannabinoid Receptor Ligands: Structural Insights into the Design of a Novel Inverse Agonist Series. Journal of Medicinal Chemistry, 53(22), 7917–7931. View Source
